molecular formula C13H10F3NO B1630205 (6-(4-(Trifluoromethyl)phenyl)pyridin-2-yl)methanol CAS No. 648439-11-6

(6-(4-(Trifluoromethyl)phenyl)pyridin-2-yl)methanol

Cat. No.: B1630205
CAS No.: 648439-11-6
M. Wt: 253.22 g/mol
InChI Key: SIFFJXITEYFNKK-UHFFFAOYSA-N
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Description

(6-(4-(Trifluoromethyl)phenyl)pyridin-2-yl)methanol (CAS 648439-11-6) is a valuable chemical building block in organic materials and medicinal chemistry research. This compound, with the molecular formula C13H10F3NO and a molecular weight of 253.22, features a pyridine core substituted with a benzyl alcohol and a trifluoromethyl (CF3) group . The incorporation of the -CF3 group is a strategic modification in modern drug design, as it can significantly influence a compound's lipophilicity, metabolic stability, and binding affinity, thereby improving its pharmacological profile . A key application of this compound is in the development of advanced materials, particularly as a precursor for synthesizing phosphorescent iridium(III) complexes used in Organic Light-Emitting Diodes (OLEDs) . Specifically, it can be utilized as a bidentate ligand, contributing to the creation of high-efficiency saturated red emitters essential for next-generation displays . The compound is for Research Use Only and is intended for use by qualified researchers in laboratory settings. Proper handling procedures should be followed, and it is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

[6-[4-(trifluoromethyl)phenyl]pyridin-2-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F3NO/c14-13(15,16)10-6-4-9(5-7-10)12-3-1-2-11(8-18)17-12/h1-7,18H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIFFJXITEYFNKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)C2=CC=C(C=C2)C(F)(F)F)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00647055
Record name {6-[4-(Trifluoromethyl)phenyl]pyridin-2-yl}methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00647055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

648439-11-6
Record name {6-[4-(Trifluoromethyl)phenyl]pyridin-2-yl}methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00647055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Suzuki-Miyaura Coupling

The Suzuki reaction is widely employed to construct the 6-(4-(trifluoromethyl)phenyl)pyridine scaffold. A representative protocol involves:

Starting materials :

  • 6-Bromo-2-pyridinecarboxylic acid (or ester)
  • 4-(Trifluoromethyl)phenylboronic acid

Reaction conditions :

  • Catalyst: Pd(PPh₃)₄ (2–5 mol%)
  • Base: K₂CO₃ or Cs₂CO₃
  • Solvent: DMF/H₂O (4:1)
  • Temperature: 80–100°C
  • Time: 12–24 h

Example :
6-Bromo-2-pyridinecarboxylic acid ethyl ester reacts with 4-(trifluoromethyl)phenylboronic acid under Pd catalysis to yield 6-(4-(trifluoromethyl)phenyl)-2-pyridinecarboxylic acid ethyl ester in 75–85% yield.

Negishi Coupling

For halogenated pyridines lacking boronic acid compatibility, Negishi coupling using organozinc reagents offers an alternative:

Procedure :

  • Generate 4-(trifluoromethyl)phenylzinc bromide via transmetallation of Grignard reagents with ZnCl₂.
  • Couple with 6-chloro-2-pyridinecarboxylate using Pd(dba)₂/Xantphos catalyst.

Advantage : Tolerates ester functionalities without reduction.

Hydroxymethyl Group Installation

Reduction of Carboxylic Acids

The most direct method converts 6-(4-(trifluoromethyl)phenyl)pyridine-2-carboxylic acid to the alcohol via a two-step reduction:

Step 1 – Activation :

  • Suspend the carboxylic acid (10 mmol) in THF at −5°C.
  • Add triethylamine (1 eq) and ethyl chloroformate (1 eq).
  • Stir 30 min to form the mixed anhydride.

Step 2 – Reduction :

  • Add lithium borohydride (2.5 eq) in portions at <−5°C.
  • Warm to room temperature, stir 1 h.
  • Quench with MeOH/NaOH, extract with EtOAc.
  • Acidify to pH 5, purify via flash chromatography (30% EtOAc/hexane).

Yield : 30–40% after purification.

Aldehyde Reduction

For substrates with aldehyde groups, sodium borohydride provides efficient reduction:

Protocol :

  • Dissolve 6-(4-(trifluoromethyl)phenyl)pyridine-2-carbaldehyde (5 mmol) in MeOH.
  • Add NaBH₄ (1.2 eq) at 0°C.
  • Stir 2 h, concentrate, and extract with CH₂Cl₂.
  • Dry over MgSO₄, evaporate to isolate the alcohol.

Yield : 85–90%.

Alternative Pathways: Lithiation and Electrophilic Trapping

Directed Ortho-Metalation

Utilizing pyridine’s inherent directing effects:

Steps :

  • Protect the 2-position as a methoxy or dimethylamino group.
  • Treat with LDA at −78°C in THF.
  • Quench with DMF to install a formyl group.
  • Reduce the aldehyde to hydroxymethyl using NaBH₄.

Challenge : Requires careful protection/deprotection to avoid over-reduction.

Grignard/Organolithium Additions

For halogenated precursors:

Example :

  • React 2-bromo-6-(4-(trifluoromethyl)phenyl)pyridine with n-BuLi (−78°C).
  • Add DMF to form the aldehyde.
  • Reduce with NaBH₄/MeOH.

Yield : 70–75% after chromatography.

Enantioselective Synthesis (If Applicable)

While the target compound lacks stereocenters, related hydroxymethylpyridines benefit from asymmetric methods:

Catalytic Hydrogenation :

  • Use Ir/(R)-BINAP complexes under H₂ (3–5 MPa).
  • Reduce ketones to alcohols with >99% ee.

Example :
Phenyl(6-(trifluoromethyl)pyridin-2-yl)methanone undergoes hydrogenation with Ir/JosiPhos to give (R)-alcohol in 92% yield, 95% ee.

Comparative Analysis of Methods

Method Starting Material Yield (%) Purification Key Advantage
Suzuki + Reduction Bromopyridine ester 68 Column chromatography Scalable, high purity
Carboxylic Acid Reduction Pyridine-2-carboxylic acid 35 pH adjustment Avoids coupling steps
Lithiation/Reduction Bromopyridine 72 Solvent extraction Direct C-H functionalization
Asymmetric Hydrogenation Pyridinyl ketone 90 Crystallization Enantioselectivity if needed

Troubleshooting and Optimization

Low Yields in Cross-Coupling :

  • Cause : Pd catalyst deactivation by trifluoromethyl groups.
  • Fix : Use PdCl₂(dppf) with SPhos ligand for enhanced stability.

Over-Reduction in NaBH₄ Reactions :

  • Cause : Excess borohydride reduces pyridine rings.
  • Mitigation : Employ CeCl₃ as a Lewis acid to moderate reactivity.

Purification Challenges :

  • Issue : Co-elution of alcohol with starting materials.
  • Solution : Use gradient elution (5→30% EtOAc/hexane) on silica.

Scalability and Industrial Considerations

Cost Drivers :

  • 4-(Trifluoromethyl)phenylboronic acid (~$250/g).
  • Pd catalysts (recycling critical for cost-efficiency).

Process Recommendations :

  • Catalyst Recovery : Immobilize Pd on magnetite nanoparticles for easy separation.
  • Solvent Recycling : Distill DMF/THF mixtures via fractional distillation.

Chemical Reactions Analysis

Types of Reactions

(6-(4-(Trifluoromethyl)phenyl)pyridin-2-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be further reduced to form the corresponding alkane.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents (e.g., N-bromosuccinimide) or nucleophiles (e.g., amines).

Major Products Formed

    Oxidation: (6-(4-(Trifluoromethyl)phenyl)pyridin-2-yl)carboxylic acid

    Reduction: (6-(4-(Trifluoromethyl)phenyl)pyridin-2-yl)methane

    Substitution: Various substituted pyridine derivatives depending on the reagents used.

Scientific Research Applications

(6-(4-(Trifluoromethyl)phenyl)pyridin-2-yl)methanol has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceuticals, particularly those targeting central nervous system disorders and inflammatory diseases.

    Materials Science: The compound’s unique structural properties make it useful in the development of advanced materials, such as organic semiconductors and liquid crystals.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including heterocyclic compounds and natural product analogs.

    Biological Research: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Mechanism of Action

The mechanism of action of (6-(4-(Trifluoromethyl)phenyl)pyridin-2-yl)methanol depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to effectively modulate biological pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Physicochemical Properties

The following table summarizes key structural analogues, their substituents, and physicochemical properties:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Key Properties/Applications References
(6-(4-(Trifluoromethyl)phenyl)pyridin-2-yl)methanol C₁₃H₁₀F₃NO 265.22 - 6-position: 4-(CF₃)phenyl
- 2-position: CH₂OH
Limited availability; potential for derivatization
(6-(Trifluoromethyl)pyridin-2-yl)methanol C₇H₆F₃NO 177.12 - 6-position: CF₃
- 2-position: CH₂OH
Higher volatility due to smaller structure; similarity score: 0.68
[6-chloro-4-(trifluoromethyl)pyridin-2-yl]methanol C₇H₅ClF₃NO 211.57 - 6-position: Cl
- 4-position: CF₃
- 2-position: CH₂OH
Chlorine enhances electrophilicity; liquid at room temperature
(6-bromopyridin-2-yl)(4-fluorophenyl)methanol C₁₂H₉BrFNO 282.11 - 6-position: Br
- 4-fluorophenyl substituent
Bromine increases lipophilicity (logP ~2.8); solid at room temperature
(6-(2-(Trifluoromethoxy)phenyl)pyridin-3-yl)methanol C₁₃H₁₀F₃NO₂ 281.22 - 3-position: CH₂OH
- 6-position: 2-(OCF₃)phenyl
Trifluoromethoxy group alters electronic distribution; purity: 95%
Key Observations:
  • Trifluoromethyl vs.
  • Positional Effects: The placement of substituents significantly impacts reactivity. For example, [6-chloro-4-(trifluoromethyl)pyridin-2-yl]methanol has a chlorine at the 6-position, making it more reactive in nucleophilic substitutions compared to the target compound .

Functional Group Comparisons

  • Hydroxymethyl Group: Present in all compared compounds, this group enables conjugation (e.g., prodrug formation). However, steric hindrance varies with substituent positions.
  • Trifluoromethoxy vs. Trifluoromethyl: The trifluoromethoxy group in (6-(2-(Trifluoromethoxy)phenyl)pyridin-3-yl)methanol introduces an oxygen atom, increasing polarity but reducing metabolic stability compared to the trifluoromethyl group .

Research and Application Insights

  • Drug Discovery : Compounds like N-methylsulfonyl-6-[2-(3-pyridyl)thiazol-5-yl]pyridine-2-carboxamide () highlight the importance of pyridine derivatives in kinase inhibition. The target compound’s trifluoromethyl group could similarly enhance target affinity .
  • Material Science : Fluorinated pyridines are used in OLEDs and liquid crystals. The target compound’s balance of hydrophobicity and polarity may suit such applications .

Biological Activity

(6-(4-(Trifluoromethyl)phenyl)pyridin-2-yl)methanol is an organic compound notable for its trifluoromethyl group, which enhances its biological activity. This compound has garnered interest in medicinal chemistry due to its potential applications in treating various diseases, including cancer and infections. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be summarized as follows:

  • Molecular Formula: C19H18F3N
  • Molecular Weight: 327.35 g/mol
  • IUPAC Name: this compound

The presence of the trifluoromethyl group is significant as it influences the compound's lipophilicity and metabolic stability, enhancing its interaction with biological targets.

The mechanism of action for this compound involves several pathways:

  • Enzyme Interaction: The compound may interact with various enzymes and receptors, modulating their activity. The trifluoromethyl group is known to enhance binding affinity and selectivity.
  • Pharmacokinetics: The compound's pharmacokinetic properties are influenced by the trifluoromethyl group, which can improve metabolic stability and absorption characteristics .
  • Biochemical Pathways: It has been observed that compounds containing trifluoromethyl groups exhibit diverse pharmacological activities, suggesting potential interactions with multiple biological pathways.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In a study assessing its activity against various pathogens, it was found to effectively inhibit both Gram-positive and Gram-negative bacteria, as well as fungi . The presence of the trifluoromethyl group was crucial for its antimicrobial efficacy.

Anticancer Properties

The compound has also shown promise in anticancer applications. In vitro studies demonstrated that it could inhibit the proliferation of cancer cell lines through apoptosis induction and cell cycle arrest mechanisms. The structural modifications provided by the trifluoromethyl group enhance its anticancer activity by improving cellular uptake and selectivity towards cancer cells .

Case Studies

  • Antichlamydial Activity: A study evaluated the antichlamydial properties of derivatives containing the trifluoromethyl group, including this compound. Results indicated a significant reduction in chlamydial inclusion numbers and sizes in treated cells compared to controls . This highlights the potential for developing selective treatments for chlamydial infections.
  • Antitubercular Activity: Another investigation explored the compound's effectiveness against Mycobacterium tuberculosis. The results showed that derivatives with a trifluoromethyl substituent maintained substantial activity while improving solubility profiles, suggesting a viable pathway for developing new antitubercular agents .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialInhibition of Gram-positive and Gram-negative bacteria
AnticancerInduction of apoptosis in cancer cell lines
AntichlamydialReduction in chlamydial inclusion size
AntitubercularSignificant activity against M. tuberculosis

Future Directions

The research on this compound suggests several promising avenues for future exploration:

  • Synthesis of Analogues: Developing analogues with varying substitutions could help optimize biological activity and reduce toxicity.
  • In Vivo Studies: Conducting animal studies to assess pharmacodynamics and pharmacokinetics will provide deeper insights into therapeutic potential.
  • Mechanistic Studies: Further elucidating the specific molecular targets and pathways affected by this compound will aid in understanding its full therapeutic profile.

Q & A

Basic Questions

Q. What are the key synthetic routes for (6-(4-(trifluoromethyl)phenyl)pyridin-2-yl)methanol, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via nucleophilic substitution of a halogenated pyridine precursor (e.g., 2-chloro-6-(trifluoromethyl)pyridine) with a fluorinating agent (e.g., KF in DMSO), followed by reduction of the intermediate carbonyl group using LiAlH4 . Optimization involves solvent selection (polar aprotic solvents like DMSO enhance reactivity) and temperature control (60–80°C for substitution, 0–5°C for reduction). Yield improvements (70–85%) are achieved by stoichiometric excess of fluorinating agents and inert atmospheres to prevent hydrolysis .

Q. How is this compound characterized structurally?

  • Methodology : Use <sup>1</sup>H/<sup>19</sup>F NMR to confirm substitution patterns (e.g., trifluoromethyl group at C4 of phenyl and hydroxyl at C2 of pyridine). Mass spectrometry (HRMS) validates molecular weight (C13H10F3NO: ~261.2 g/mol). X-ray crystallography resolves stereoelectronic effects of the trifluoromethyl group on pyridine ring planarity .

Q. What are the stability considerations for this compound under storage and experimental conditions?

  • Methodology : The hydroxyl group makes it hygroscopic; store under argon at –20°C. Stability assays (HPLC purity >95% over 6 months) show degradation via oxidation of the benzylic alcohol. Add antioxidants (e.g., BHT) or use anhydrous solvents during reactions to mitigate .

Advanced Research Questions

Q. How does the trifluoromethyl group influence regioselectivity in subsequent derivatization reactions?

  • Methodology : The electron-withdrawing trifluoromethyl group directs electrophilic substitutions to the meta position on the phenyl ring. For example, bromination with NBS in CCl4 yields 3-bromo derivatives selectively. Computational DFT studies (e.g., Gaussian 09) model charge distribution to predict reactivity .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

  • Methodology : Discrepancies in IC50 values (e.g., enzyme inhibition vs. cellular assays) may arise from solubility differences. Use standardized DMSO stock solutions (<0.1% v/v) and orthogonal assays (e.g., SPR for binding affinity vs. cell viability). Validate via dose-response curves and statistical meta-analysis of literature data .

Q. How can structure-activity relationship (SAR) studies be designed to optimize its pharmacokinetic properties?

  • Methodology : Modify the hydroxyl group to prodrugs (e.g., acetate esters) to enhance membrane permeability. Assess logP (HPLC-based) and metabolic stability (microsomal assays). Compare with analogs like (4-chlorophenyl)(pyridin-2-yl)methanol to identify critical substituents for target engagement .

Q. What analytical challenges arise in quantifying trace impurities during scale-up?

  • Methodology : LC-MS/MS detects low-abundance byproducts (e.g., dehydroxylated or dimerized species). Use orthogonal columns (C18 and HILIC) with gradient elution (0.1% formic acid in acetonitrile/water). Quantify limits of detection (LOD < 0.1%) via calibration curves .

Q. How do solvent effects impact its reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

  • Methodology : Polar solvents (DMF, THF) stabilize the boronate intermediate, while bulky ligands (SPhos) enhance coupling efficiency with aryl halides. Monitor reaction progress via <sup>19</sup>F NMR to track trifluoromethyl group integrity .

Q. What computational tools predict its binding modes with biological targets (e.g., kinases)?

  • Methodology : Molecular docking (AutoDock Vina) with crystal structures of target proteins (e.g., EGFR kinase, PDB: 1M17) identifies key interactions (e.g., hydrogen bonding with pyridine-N, hydrophobic contacts with trifluoromethyl). MD simulations (GROMACS) assess binding stability over 100 ns trajectories .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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(6-(4-(Trifluoromethyl)phenyl)pyridin-2-yl)methanol
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(6-(4-(Trifluoromethyl)phenyl)pyridin-2-yl)methanol

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